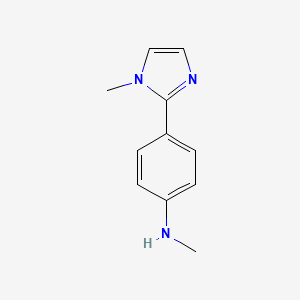
N-Methyl-4-(1-methyl-1H-imidazol-2-YL)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-4-(1-methyl-1H-imidazol-2-YL)aniline is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound features a methyl group attached to the nitrogen atom of the imidazole ring and an aniline group substituted at the fourth position of the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(1-methyl-1H-imidazol-2-YL)aniline can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of methyl propiolate with substituted amidoximes under microwave conditions in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-Methyl-4-(1-methyl-1H-imidazol-2-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aniline and imidazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted aniline and imidazole compounds.
科学的研究の応用
N-Methyl-4-(1-methyl-1H-imidazol-2-YL)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of N-Methyl-4-(1-methyl-1H-imidazol-2-YL)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The aniline moiety can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to biological targets .
類似化合物との比較
Similar Compounds
4-(1H-Imidazol-1-yl)aniline: Similar structure but lacks the methyl group on the imidazole ring.
4-(2-methylimidazol-1-yl)aniline: Similar structure with a methyl group at a different position on the imidazole ring.
1-(4-Aminophenyl)-2-methyl-1H-imidazole: Similar structure with an amino group instead of a methyl group on the aniline ring.
Uniqueness
N-Methyl-4-(1-methyl-1H-imidazol-2-YL)aniline is unique due to the presence of both a methyl group on the imidazole ring and an aniline group at the fourth position. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
特性
分子式 |
C11H13N3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
N-methyl-4-(1-methylimidazol-2-yl)aniline |
InChI |
InChI=1S/C11H13N3/c1-12-10-5-3-9(4-6-10)11-13-7-8-14(11)2/h3-8,12H,1-2H3 |
InChIキー |
KJBKHFGFTROUEZ-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC=C(C=C1)C2=NC=CN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate](/img/structure/B13205250.png)
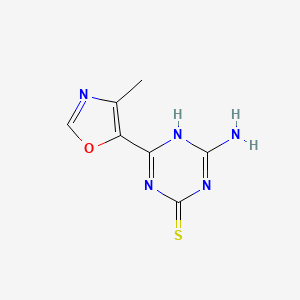
![Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate](/img/structure/B13205260.png)
![6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13205262.png)
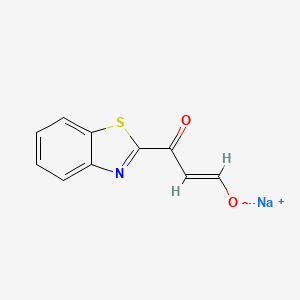

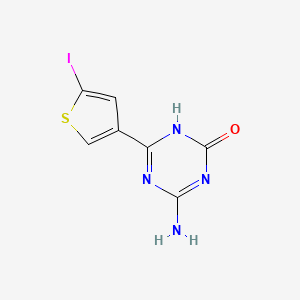

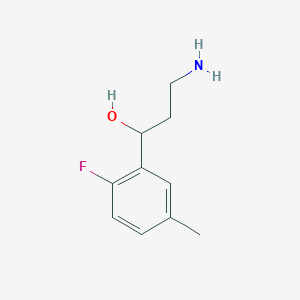
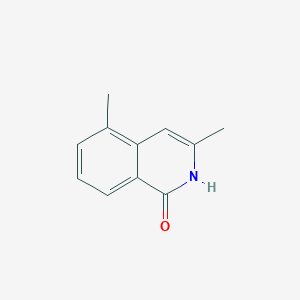

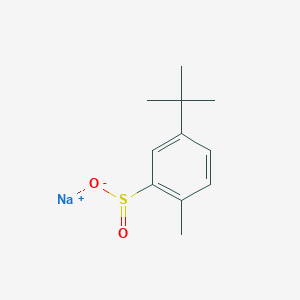
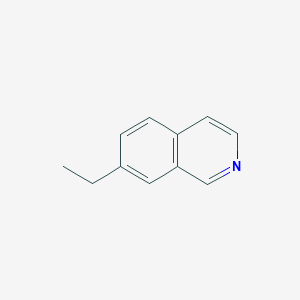
![Methyl 2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13205318.png)
